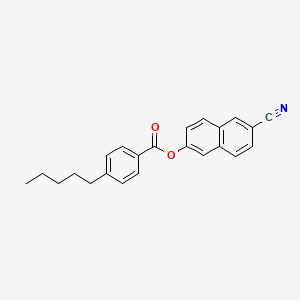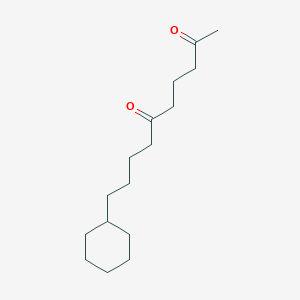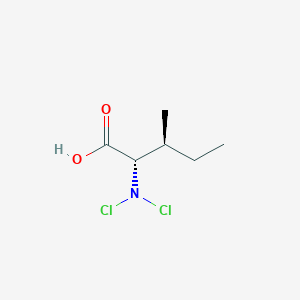
N,N-Dichloro-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dichloro-L-isoleucine: is a chemical compound derived from L-isoleucine, an essential branched-chain amino acid This compound is characterized by the presence of two chlorine atoms attached to the nitrogen atom of the isoleucine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dichloro-L-isoleucine typically involves the chlorination of L-isoleucine. One common method is the reaction of L-isoleucine with a chlorinating agent such as sodium hypochlorite (NaOCl) or chlorine gas (Cl2) under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination of the nitrogen atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dichloro-L-isoleucine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound back to L-isoleucine or other intermediates.
Substitution: The chlorine atoms can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dichloro derivatives, while substitution reactions can produce a variety of functionalized isoleucine compounds.
Applications De Recherche Scientifique
Chemistry: N,N-Dichloro-L-isoleucine is used as a reagent in organic synthesis for the introduction of chlorine atoms into molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to investigate the effects of chlorinated amino acids on protein structure and function. It serves as a model compound for studying the impact of chlorination on biological molecules.
Medicine: The compound has potential applications in medicine, particularly in the development of new drugs and therapeutic agents. Its ability to modify proteins and peptides makes it a valuable tool in drug design and discovery.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of N,N-Dichloro-L-isoleucine involves the interaction of its chlorine atoms with biological molecules. The compound can form covalent bonds with amino acids, peptides, and proteins, leading to modifications in their structure and function. These interactions can affect various molecular targets and pathways, including enzyme activity, protein-protein interactions, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
N,N-Dichloro-L-leucine: Similar to N,N-Dichloro-L-isoleucine but derived from L-leucine.
N,N-Dichloro-L-valine: Derived from L-valine and shares similar chemical properties.
N,N-Dichloro-L-alanine: Another chlorinated amino acid with comparable reactivity.
Uniqueness: this compound is unique due to its specific structure and the presence of two chlorine atoms on the nitrogen atom. This unique configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
59384-07-5 |
|---|---|
Formule moléculaire |
C6H11Cl2NO2 |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
(2S,3S)-2-(dichloroamino)-3-methylpentanoic acid |
InChI |
InChI=1S/C6H11Cl2NO2/c1-3-4(2)5(6(10)11)9(7)8/h4-5H,3H2,1-2H3,(H,10,11)/t4-,5-/m0/s1 |
Clé InChI |
FHJMCLSDUMVGBX-WHFBIAKZSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)N(Cl)Cl |
SMILES canonique |
CCC(C)C(C(=O)O)N(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


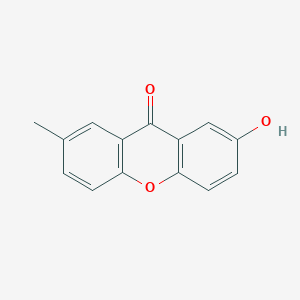
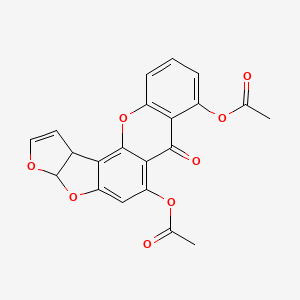
![[(4-Butoxybenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14614865.png)
![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)
![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)
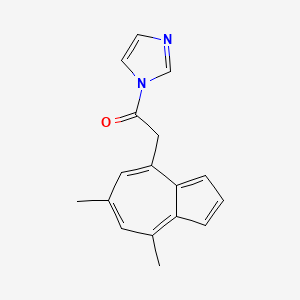
![3-[({4-[(E)-(2-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14614885.png)
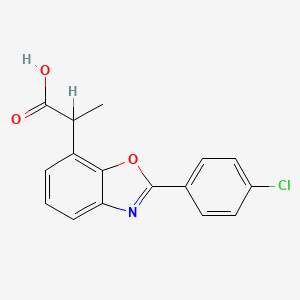
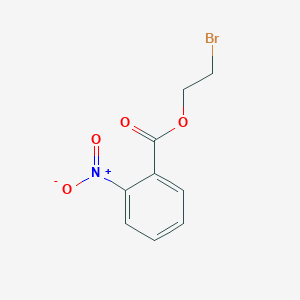
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)

